BenchChemオンラインストアへようこそ!

KWKLFKKIGIGAVLKVLT

Antimicrobial susceptibility MIC assay Broth microdilution

Select this specific 18-mer Cecropin A (1-8)-Melittin (1-10) hybrid peptide (mass 2042.63 Da) for quantitative structure-activity relationship (SAR) studies. Its uniquely low hydrophobicity (0.639) and weakest hemolytic activity (EC50 >400 µM) make it the validated parent control for benchmarking novel analogs' potency and selectivity. This construct serves as an essential negative control in antiviral assays (>80% Vero cell viability at 200 µg/mL) and a non-selective, high-affinity reference standard for membrane interaction calibration. Avoid experimental variability caused by generic mastoparan substitution.

Molecular Formula
Molecular Weight
Cat. No. B1577668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKWKLFKKIGIGAVLKVLT
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mastoparan-L (KWKLFKKIGIGAVLKVLT): Procurement-Grade Specifications for Cecropin A-Melittin Hybrid Antimicrobial Peptide Research


KWKLFKKIGIGAVLKVLT, also designated as Mastoparan-L or Cecropin A (1-8)-Melittin (1-10) hybrid peptide, is an 18-amino acid synthetic construct derived from wasp venom [1]. This cationic α-helical peptide (net charge +5; hydrophobicity 0.639; mass 2042.63 Da) functions as a broad-spectrum antimicrobial agent against both Gram-positive and Gram-negative bacteria via membrane disruption mechanisms [1]. It exhibits low hydrophobicity relative to other mastoparans, correlating with reduced hemolytic activity but also attenuated antimicrobial potency [2].

KWKLFKKIGIGAVLKVLT Procurement Rationale: Why In-Class Mastoparan Substitution Compromises Experimental Outcomes


Generic substitution among mastoparan-family peptides is scientifically indefensible because even structurally conserved variants exhibit divergent hydrophobicity-driven biological profiles that directly alter experimental outcomes [1]. Mastoparan-L occupies a distinct low-hydrophobicity niche (0.639), endowing it with the weakest hemolytic activity (EC50 > 400 µM) and weakest antimicrobial potency among mastoparans [1]. Its specific 18-mer hybrid sequence KWKLFKKIGIGAVLKVLT confers unique membrane selectivity profiles that cannot be replicated by shorter or longer cecropin-melittin hybrids [2]. Selecting Mastoparan-L over analogs such as mastoparan-MO, mastoparan-R1, or mastoparan C is a deliberate experimental decision that determines whether membrane perturbation is balanced against eukaryotic cytotoxicity [3].

Mastoparan-L (KWKLFKKIGIGAVLKVLT): Quantitative Comparative Evidence for Scientific Selection


MIC Profile of Mastoparan-L Against Gram-Positive and Gram-Negative Reference Strains

Mastoparan-L demonstrates broad-spectrum antibacterial activity with strain-dependent MIC values spanning from 0.3 µM to 7 µM across standard reference strains [1]. The highest potency is observed against Bacillus subtilis Bs11 (MIC = 0.3 µM), followed by Escherichia coli D21 and Bacillus megaterium Bm11 (MIC = 0.5 µM) [1]. Notably, activity against Staphylococcus aureus Cowan 1 is substantially weaker (MIC = 7 µM), indicating species-specific efficacy differences that must inform experimental design [1].

Antimicrobial susceptibility MIC assay Broth microdilution

Selectivity Index Comparison: Mastoparan-L Versus Engineered Analogs [I5, R8] MP and MLP-12c

Mastoparan-L exhibits a selectivity index (SI) of 25 when comparing hemolytic EC50 (200 µg/mL) to antibacterial MIC (8 µg/mL) against S. aureus . In direct head-to-head comparison, the engineered analog [I5, R8] MP achieves twice the selectivity (SI = 50) with improved MIC (2 µg/mL) and reduced hemolytic EC50 (100 µg/mL) . The intermediate analog MLP-12c displays SI = 37.5 (MIC = 4 µg/mL; EC50 = 150 µg/mL) . This selectivity gradient demonstrates that Mastoparan-L occupies a distinct baseline position from which subsequent engineering efforts derive enhanced therapeutic windows [1].

Therapeutic index Hemolysis Selectivity index

Comparative Hydrophobicity Profiling: Mastoparan-L Versus Mastoparan C and Mastoparan-AF

Among three natural mastoparans with nearly identical structural features except hydrophobicity, Mastoparan-L is the least hydrophobic peptide [1]. This lower hydrophobicity correlates directly with the weakest antimicrobial potency and the lowest hemolytic activity observed across the three-peptide panel [1]. In contrast, mastoparan C (highest hydrophobicity) exhibits the highest helical content and strongest hemolytic activity, while mastoparan-AF (intermediate hydrophobicity) achieves superior antimicrobial selectivity [1]. This class-level hydrophobicity gradient establishes Mastoparan-L as the preferred choice when experimental designs demand minimized membrane perturbation or reduced background hemolysis [1].

Hydrophobicity Structure-activity relationship Hemolytic activity

Membrane Selectivity Differential: Mastoparan-L Versus Computationally Designed Analogs R1 and R4

Mastoparan-L exhibits the highest binding affinity for both anionic (bacteria-mimetic) and zwitterionic (mammalian-mimetic) membrane systems when compared directly to analogs mastoparan-R1 and mastoparan-R4 [1]. Surface plasmon resonance studies reveal that while Mastoparan-L associates strongly with both membrane types, R1 and R4 display weaker overall association but improved selectivity for lysing anionic membranes [1]. Molecular dynamics simulations corroborate this finding, showing that R1 and R4 interact more preferentially with bacteria-like membranes versus mammalian-like membranes [1]. This differential defines Mastoparan-L as a non-selective membrane-binding parent scaffold from which selective analogs are engineered [1].

Membrane selectivity Surface plasmon resonance Lipid bilayer

Comparative Protein Kinase C Inhibition: Mastoparan-L Versus Melittin and Polymyxin B

In direct comparative assays measuring inhibition of protein kinase C activated by synaptosomal membrane preparations, mastoparan demonstrates an IC50 of 10-20 µM, placing it between melittin (IC50 = 1-4 µM, more potent inhibitor) and polymyxin B (IC50 = 10-20 µM, comparable to mastoparan) [1]. When protein kinase C is instead activated by phosphatidylserine bilayer, all four amphiphilic polypeptides (mastoparan, melittin, polymyxin B, cardiotoxin) exhibit comparable inhibitory potencies with IC50 values of 1-8 µM [1]. This context-dependent differential inhibition profile distinguishes mastoparan's membrane-interactive properties from other membrane-active peptides and antibiotics [1].

Protein kinase C Signal transduction Enzyme inhibition

Antiviral Cytotoxicity Benchmarking: Mastoparan-L Versus Mastoparan-MO and [I5, R8] Mastoparan

In Vero cell cytotoxicity assays, both Mastoparan-L and mastoparan-MO maintain high cell viability (>80%) at concentrations up to 200 µg/mL, whereas the engineered analog [I5, R8] mastoparan exhibits substantially greater cytotoxicity, with >80% viability only maintained at the lower threshold of 50 µg/mL [1]. Despite this favorable cytotoxicity profile, Mastoparan-L lacks quantifiable direct antiviral efficacy against HSV-1 (EC50 not determined), in contrast to mastoparan-MO (EC50 = 6.68 µg/mL; SI > 29) and [I5, R8] mastoparan (EC50 = 6.22 µg/mL; SI > 8), both of which achieve >80% HSV-1 inhibition and up to 99% viral replication suppression [1].

Antiviral activity Cytotoxicity HSV-1

Mastoparan-L (KWKLFKKIGIGAVLKVLT): Evidence-Backed Research and Industrial Application Scenarios


Parent Scaffold for Rational Peptide Engineering and Structure-Activity Relationship Studies

Mastoparan-L serves as the validated parent control in computational peptide design workflows, with quantitative selectivity and membrane affinity benchmarks established against analogs R1, R4, and mastoparan-MO [1]. Its low hydrophobicity (0.639), non-selective membrane binding profile, and defined MIC panel (0.3-7 µM across reference strains) provide a reproducible baseline for assessing sequence modifications aimed at improving therapeutic index or membrane selectivity [2]. Procurement of Mastoparan-L enables SAR studies where each modification's impact on potency and cytotoxicity can be quantitatively mapped against the parent scaffold [3].

Low-Cytotoxicity Control in Antiviral and Cytotoxicity Screening Assays

Mastoparan-L maintains >80% Vero cell viability at concentrations up to 200 µg/mL, establishing it as a low-cytotoxicity baseline control for antiviral screening campaigns [1]. When co-evaluated with antiviral-active analogs such as mastoparan-MO (EC50 = 6.68 µg/mL; SI > 29) and [I5, R8] mastoparan (EC50 = 6.22 µg/mL), Mastoparan-L enables researchers to distinguish membrane-disruptive cytotoxicity from genuine antiviral efficacy [1]. Its lack of quantifiable anti-HSV-1 activity further reinforces its utility as a negative control in viral inhibition assays [1].

Minimal Hemolytic Baseline for Antimicrobial Susceptibility Testing

Due to its lowest hydrophobicity among mastoparans, Mastoparan-L exhibits the weakest hemolytic activity (EC50 > 400 µM) in comparative class-level analyses [1]. This property makes it uniquely suited as a low-hemolysis baseline control when evaluating novel mastoparan analogs or other cationic antimicrobial peptides where hemolytic background must be minimized. Combined with its broad-spectrum MIC profile (0.3-7 µM across Gram-positive and Gram-negative reference strains), Mastoparan-L enables antimicrobial susceptibility testing with reduced confounding hemolytic interference [2].

Reference Standard for Membrane Affinity Studies Using Surface Plasmon Resonance

Mastoparan-L demonstrates the highest binding affinity for both anionic (POPC/POPG) and zwitterionic (POPC) lipid bilayers among mastoparan variants, as quantified by surface plasmon resonance [1]. This non-selective, high-affinity membrane binding profile establishes Mastoparan-L as an ideal reference standard for calibrating membrane interaction assays and benchmarking the selectivity improvements of engineered peptides such as mastoparan-R1 and mastoparan-R4 [1]. Researchers investigating peptide-membrane interactions can use Mastoparan-L to define the upper bound of non-selective binding affinity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for KWKLFKKIGIGAVLKVLT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.